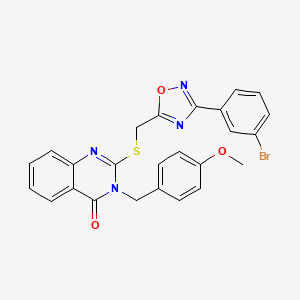

![molecular formula C19H19N3O2S B2803232 2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 895458-05-6](/img/structure/B2803232.png)

2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups and rings, including a pyridazine ring, a furan ring, and a sulfanyl group. The presence of these groups suggests that it could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecule contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. This ring is likely to contribute to the compound’s reactivity and could potentially form coordination bonds with metal ions. The furan ring and the ethylphenyl group could also influence the compound’s physical and chemical properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, pyridazine rings can participate in electrophilic substitution reactions, and the sulfanyl group could potentially be oxidized .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfanyl group and the aromatic rings could influence its solubility, while the size and shape of the molecule could affect its melting point and boiling point .Aplicaciones Científicas De Investigación

Arylmethylidene Derivatives and Heterocyclic Chemistry

Arylmethylidene derivatives of 3H-furan-2-ones engage in reactions with C-, N-, N,N-, and N,O-nucleophiles, leading to a wide array of compounds like amides, pyrrolones, benzofurans, and pyridazinones. The reaction pathways vary based on the initial reagents, the nucleophilic agent's strength, and the reaction conditions, demonstrating the chemical versatility of furan-related compounds and pyridazine derivatives (Kamneva, Anis’kova, & Egorova, 2018).

Bioactive Heterocycles in Medicinal Chemistry

Furan and thiophene moieties serve as critical structural units in medicinal chemistry, influencing the activity of various compounds, including those with pyridazine rings. These heterocyclic compounds are central to designing bioactive molecules with potential applications in treating diseases due to their involvement in nucleobase and nucleoside analogues (Ostrowski, 2022).

Pyridazinone Derivatives as COX-2 Inhibitors

Pyridazinone derivatives, characterized by their selective inhibition of cyclooxygenase-2 (COX-2), highlight the therapeutic potential of pyridazine compounds in managing inflammation and pain associated with conditions like arthritis. These derivatives underscore the relevance of pyridazinones in drug development and their specific action mechanism in targeting COX-2 over COX-1 (Asif, 2016).

Cytochrome P450 Isoforms and Drug Interactions

The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes underlines the importance of understanding how various compounds, including potentially those related to pyridazine and furan derivatives, interact with these enzymes. Such interactions are crucial for predicting drug-drug interactions and for the development of safer pharmaceuticals (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-2-14-5-7-15(8-6-14)17-9-10-19(22-21-17)25-13-18(23)20-12-16-4-3-11-24-16/h3-11H,2,12-13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWIPSNJSSUGDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide](/img/structure/B2803149.png)

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2803151.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2803152.png)

![1-[4-({3-[6-(1-Pyrrolidinyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)piperazino]-1-ethanone](/img/structure/B2803157.png)

![2-[4-(Trifluoromethyl)Phenyl] Thiomorpholine Hydrochloride](/img/structure/B2803158.png)

![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2803159.png)

![Ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2803165.png)

![N-cyclopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2803169.png)

![7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-sulfonyl chloride](/img/structure/B2803170.png)